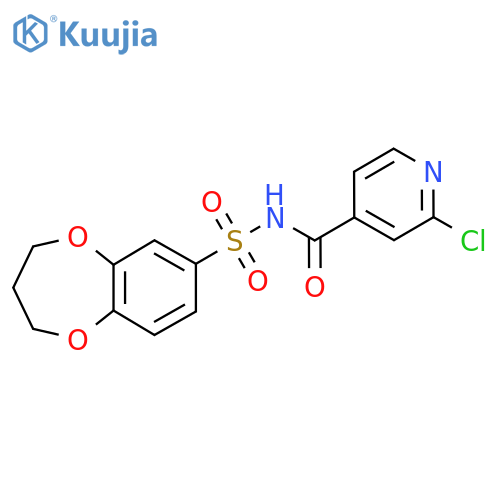Cas no 1424445-73-7 (2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyridine-4-carboxamide)

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26604554
- AKOS034539694
- 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyridine-4-carboxamide
- Z729929094
- 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyridine-4-carboxamide
- 1424445-73-7
-
- インチ: 1S/C15H13ClN2O5S/c16-14-8-10(4-5-17-14)15(19)18-24(20,21)11-2-3-12-13(9-11)23-7-1-6-22-12/h2-5,8-9H,1,6-7H2,(H,18,19)
- InChIKey: OZIVUJNDUZQUDP-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CN=1)C(NS(C1C=CC2=C(C=1)OCCCO2)(=O)=O)=O
計算された属性
- せいみつぶんしりょう: 368.0233704g/mol
- どういたいしつりょう: 368.0233704g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 553
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyridine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26604554-0.05g |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyridine-4-carboxamide |
1424445-73-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyridine-4-carboxamide 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyridine-4-carboxamideに関する追加情報
Comprehensive Overview of 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyridine-4-carboxamide (CAS No. 1424445-73-7)
In the realm of organic chemistry and pharmaceutical research, 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyridine-4-carboxamide (CAS No. 1424445-73-7) has garnered significant attention due to its unique structural features and potential applications. This compound, often abbreviated for convenience, belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities. The presence of a pyridine-carboxamide moiety coupled with a benzodioxepine ring system makes this molecule a subject of interest in drug discovery and material science.
One of the key reasons researchers are drawn to CAS No. 1424445-73-7 is its potential as a building block in medicinal chemistry. The sulfonyl group in the molecule is known to enhance binding affinity to biological targets, while the chloro-substituted pyridine can influence pharmacokinetic properties. Recent studies have explored its role in modulating enzyme activity, particularly in the context of inflammatory pathways and metabolic disorders, aligning with current trends in personalized medicine.
From a synthetic perspective, the compound's heterocyclic framework offers versatility for further derivatization. Chemists have reported its use in cross-coupling reactions and as a precursor for small-molecule inhibitors. The benzodioxepine core, a less common scaffold in drug design, has sparked discussions about its potential to address drug resistance – a hot topic in antimicrobial and anticancer research. This aligns with frequent search queries like "novel heterocyclic compounds for drug development" and "sulfonamide-based therapeutics."
The physicochemical properties of 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyridine-4-carboxamide have been carefully characterized. Its moderate lipophilicity (predicted logP ~2.8) suggests good membrane permeability, while the hydrogen bond acceptors present in the structure may contribute to target engagement. These characteristics make it relevant to current discussions about bioavailability optimization, a common concern in pharmaceutical forums and AI-driven drug design platforms.
In material science applications, the π-conjugated system of this compound has attracted attention for potential use in organic electronics. Researchers investigating small-molecule semiconductors have noted its interesting electronic properties, particularly the electron-withdrawing nature of the sulfonylpyridine unit. This connects with growing interest in sustainable materials, as evidenced by search trends for "green chemistry alternatives" and "organic electronic materials."
Quality control aspects of CAS No. 1424445-73-7 are frequently discussed in analytical chemistry circles. Modern techniques like HPLC-MS and NMR spectroscopy are employed to verify its purity, especially given the importance of structural isomers in biological activity. The compound's stability under various conditions has been documented, addressing common questions about compound storage and handling protocols in research settings.
From a regulatory standpoint, while not classified as hazardous, proper laboratory safety measures should always be observed when handling this chemical. The scientific community continues to explore its structure-activity relationships through computational modeling and in vitro studies, reflecting the integration of AI and traditional experimental approaches in modern research.
The commercial availability of 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyridine-4-carboxamide has increased in recent years, with suppliers offering it both as a research chemical and as part of custom synthesis services. This availability supports its growing use in high-throughput screening campaigns and fragment-based drug discovery – two areas generating substantial online search activity among medicinal chemists.
Looking forward, the unique architecture of this molecule positions it as a valuable tool for addressing current challenges in drug discovery and material science. Its combination of aromatic systems, hydrogen bonding motifs, and conformational flexibility offers multiple avenues for innovation. As research continues to uncover new applications for CAS No. 1424445-73-7, its role in advancing scientific knowledge across multiple disciplines appears increasingly significant.
1424445-73-7 (2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyridine-4-carboxamide) 関連製品
- 64987-07-1(Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate)
- 2228373-07-5(methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate)
- 1805083-85-5(Methyl 2-chloro-3-(difluoromethyl)-6-nitropyridine-5-carboxylate)
- 1188052-43-8(4,6-Difluorobenzo[d]thiazol-2-ol)
- 137855-78-8((2S)-2-amino-3-(4-quinolyl)propanoic acid)
- 1270560-93-4(tert-butyl N-2-amino-2-(6-methylpyridin-3-yl)ethylcarbamate)
- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)
- 1798017-15-8(6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)
- 1258622-09-1(3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid)
- 2319856-05-6(N'-(3,4-dimethoxyphenyl)-N-{3-(2-hydroxyethoxy)thiolan-3-ylmethyl}ethanediamide)




